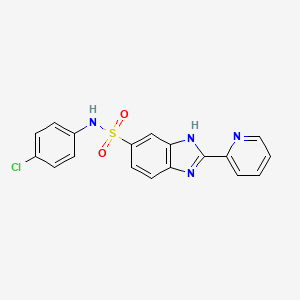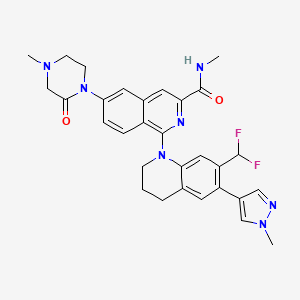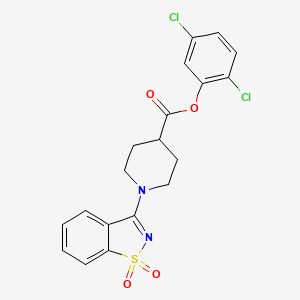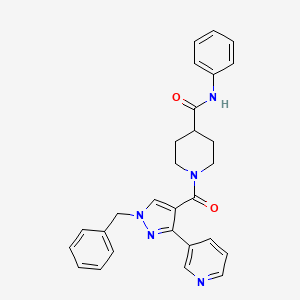
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide, commonly known as CP-673451, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of benzimidazole sulfonamides, which are known to have anticancer properties. CP-673451 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.
Mecanismo De Acción
CP-673451 acts by inhibiting the activity of a protein known as c-Met, which is overexpressed in many types of cancer. c-Met is a receptor tyrosine kinase that plays a key role in cell growth, survival, and migration. Inhibition of c-Met activity by CP-673451 leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of c-Met and downstream signaling molecules, leading to the suppression of cell growth and survival. CP-673451 also induces apoptosis, or programmed cell death, in cancer cells. Additionally, CP-673451 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-673451 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. CP-673451 has been shown to be effective against a wide range of cancer types, making it a versatile tool for cancer research.
However, there are also limitations to the use of CP-673451 in lab experiments. It can be difficult to obtain sufficient quantities of the compound for large-scale experiments. CP-673451 has also been shown to have off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on CP-673451. One area of interest is the development of combination therapies that include CP-673451 and other anticancer agents. CP-673451 has been shown to enhance the activity of other drugs, such as docetaxel and gemcitabine, in preclinical studies. Another area of interest is the development of more potent and selective c-Met inhibitors that can overcome the limitations of CP-673451. Finally, there is interest in exploring the potential use of CP-673451 in other disease areas, such as inflammatory disorders and fibrosis.
Métodos De Síntesis
The synthesis of CP-673451 involves the reaction of 2-pyridin-2-yl-1H-benzimidazole-5-sulfonamide with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
CP-673451 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell division and survival. CP-673451 has been found to be effective against a wide range of cancer types, including breast, colon, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-12-4-6-13(7-5-12)23-26(24,25)14-8-9-15-17(11-14)22-18(21-15)16-3-1-2-10-20-16/h1-11,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQXMNSLUHJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)


![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)